1-{5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
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Overview
Description
1-{5-BROMO-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-{5-BROMO-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves several steps. The key steps include the formation of the indole core, bromination, and the introduction of the trifluoroethanone group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures
Scientific Research Applications
1-{5-BROMO-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-{5-BROMO-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors in the body, leading to its biological effects. The trifluoroethanone group can enhance the compound’s stability and binding affinity to its targets. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 1-{5-BROMO-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Bromoindole: A simpler indole derivative with potential biological activities.
4-tert-Butylphenol: A phenol derivative with different chemical properties. These compounds share some structural similarities but differ in their specific functional groups and biological activities
Properties
Molecular Formula |
C22H21BrF3NO2 |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
1-[5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C22H21BrF3NO2/c1-21(2,3)14-4-7-16(8-5-14)29-11-10-27-13-18(20(28)22(24,25)26)17-12-15(23)6-9-19(17)27/h4-9,12-13H,10-11H2,1-3H3 |
InChI Key |
DDHYORMPCLPUOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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